molecular formula C17H19N3O2S B2961991 6-(4-methoxyphenyl)-3-methyl-N-(propan-2-yl)imidazo[2,1-b][1,3]thiazole-2-carboxamide CAS No. 852134-68-0

6-(4-methoxyphenyl)-3-methyl-N-(propan-2-yl)imidazo[2,1-b][1,3]thiazole-2-carboxamide

Cat. No.: B2961991
CAS No.: 852134-68-0
M. Wt: 329.42
InChI Key: SKLRQEFLTPRXIV-UHFFFAOYSA-N
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Description

6-(4-methoxyphenyl)-3-methyl-N-(propan-2-yl)imidazo[2,1-b][1,3]thiazole-2-carboxamide is a heterocyclic compound that has garnered interest due to its potential biological activities. This compound belongs to the class of imidazo[2,1-b][1,3]thiazoles, which are known for their diverse pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-methoxyphenyl)-3-methyl-N-(propan-2-yl)imidazo[2,1-b][1,3]thiazole-2-carboxamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminobenzothiazole with an appropriate aldehyde or ketone under acidic or basic conditions. The reaction is often carried out in solvents like ethanol or methanol, and the product is purified through recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, green chemistry approaches, such as microwave-assisted synthesis, can be employed to reduce the environmental impact .

Chemical Reactions Analysis

Types of Reactions

6-(4-methoxyphenyl)-3-methyl-N-(propan-2-yl)imidazo[2,1-b][1,3]thiazole-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

6-(4-methoxyphenyl)-3-methyl-N-(propan-2-yl)imidazo[2,1-b][1,3]thiazole-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(4-methoxyphenyl)-3-methyl-N-(propan-2-yl)imidazo[2,1-b][1,3]thiazole-2-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes like topoisomerase or kinases, leading to the disruption of cellular processes such as DNA replication or signal transduction. The compound’s structure allows it to bind to these targets with high affinity, thereby exerting its biological effects .

Comparison with Similar Compounds

Similar Compounds

    Benzo[d]imidazo[2,1-b]thiazole derivatives: Known for their antimicrobial and anticancer activities.

    2-aminobenzothiazole derivatives: Used in the synthesis of various bioactive molecules.

    Imidazo[2,1-b]thiazole carboxamide analogues: Explored for their potential as antimycobacterial agents

Uniqueness

6-(4-methoxyphenyl)-3-methyl-N-(propan-2-yl)imidazo[2,1-b][1,3]thiazole-2-carboxamide stands out due to its specific substitution pattern, which may confer unique biological activities and selectivity towards certain molecular targets. Its methoxyphenyl group, for example, can enhance its lipophilicity and membrane permeability, potentially improving its efficacy as a drug candidate .

Properties

IUPAC Name

6-(4-methoxyphenyl)-3-methyl-N-propan-2-ylimidazo[2,1-b][1,3]thiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2S/c1-10(2)18-16(21)15-11(3)20-9-14(19-17(20)23-15)12-5-7-13(22-4)8-6-12/h5-10H,1-4H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKLRQEFLTPRXIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC(=CN12)C3=CC=C(C=C3)OC)C(=O)NC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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